molecular formula C20H28ClNO2 B1682061 1-Dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride CAS No. 58520-98-2

1-Dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride

Cat. No. B1682061
CAS RN: 58520-98-2
M. Wt: 349.9 g/mol
InChI Key: JIFGWFKXUFWHTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

UM-424 is a quarternary ammonium compound that has antiarrhythmic and hemodynamic effects.

properties

CAS RN

58520-98-2

Product Name

1-Dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

[2-hydroxy-3-(2-phenylphenoxy)propyl]-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C20H28NO2.ClH/c1-16(2)21(3,4)14-18(22)15-23-20-13-9-8-12-19(20)17-10-6-5-7-11-17;/h5-13,16,18,22H,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

JIFGWFKXUFWHTI-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Appearance

Solid powder

Other CAS RN

58520-98-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride
UM 424
UM-424

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g (0.033 moles) of 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)propan-2ol and 30 ml of acetone, placed in a pressure container cooled in a Dry Ice-acetone bath is added 30 ml of methyl chloride. The container is sealed and mixture stirred at room temperature for about 8 days, after which time the mixture is again cooled in a Dry Ice-acetone bath. The container is opened slowly to permit reduction of any excess pressure and the solvent and excess methyl chloride is removed by evaporation under reduced pressure. The material remaining is dissolved in 30 ml of absolute ethanol, which then is evaporated under reduced pressure. The latter procedure is repeated and the residue is crystallized from anhydrous acetone to afford [3-(2-phenylphenoxy)-2-hydroxypropyl]isopropyldimethylammonium chloride melting at about 124°-127° C. and represented structurally by the following formula ##STR7##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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